molecular formula C11H13N3S B13304237 (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13304237
M. Wt: 219.31 g/mol
InChI Key: ZGKCTZUFSUFCMU-UHFFFAOYSA-N
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Description

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic compound that features both pyridine and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminothiazole with a pyridine derivative under specific conditions. The reaction often requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction temperature and time are optimized to achieve the highest yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share similar structural features and biological activities.

    Pyridine Derivatives: Pyridine-based compounds, such as pyridoxine (Vitamin B6), exhibit comparable chemical properties.

Uniqueness

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its combined pyridine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to compounds with only one of these rings .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C11H13N3S/c1-9(11-13-6-7-15-11)14-8-10-2-4-12-5-3-10/h2-7,9,14H,8H2,1H3

InChI Key

ZGKCTZUFSUFCMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCC2=CC=NC=C2

Origin of Product

United States

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